

# 2-Pyrrolidin-2-yl-benzothiazole: An Unexplored Scaffold with Therapeutic Potential

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## Compound of Interest

Compound Name: 2-Pyrrolidin-2-yl-benzothiazole

Cat. No.: B2763331

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A Technical Overview for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Promise of the Benzothiazole Core

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This bicyclic heterocyclic system, formed by the fusion of a benzene and a thiazole ring, offers a versatile scaffold for the development of novel therapeutic agents.[1] The unique electronic properties and structural rigidity of the benzothiazole nucleus allow it to interact with a diverse range of biological targets, leading to a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[2] Substitution at the 2-position of the benzothiazole ring has been a particularly fruitful strategy for modulating its biological profile. The introduction of various functionalities at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on a specific, yet underexplored, derivative: **2-Pyrrolidin-2-yl-benzothiazole**. While the broader class of 2-substituted benzothiazoles is well-documented, this particular molecule, identified by CAS number 359804-21-0, remains largely uncharacterized in publicly available scientific literature.[3] This guide will, therefore, synthesize the available information on related compounds to provide a foundational understanding of its probable characteristics and outline a strategic path for its future investigation. The presence of

the pyrrolidine ring, another important pharmacophore in drug discovery, suggests that **2-Pyrrolidin-2-yl-benzothiazole** could possess unique biological activities worthy of exploration.

## Molecular Structure and Physicochemical Properties

The fundamental characteristics of **2-Pyrrolidin-2-yl-benzothiazole** are summarized below.

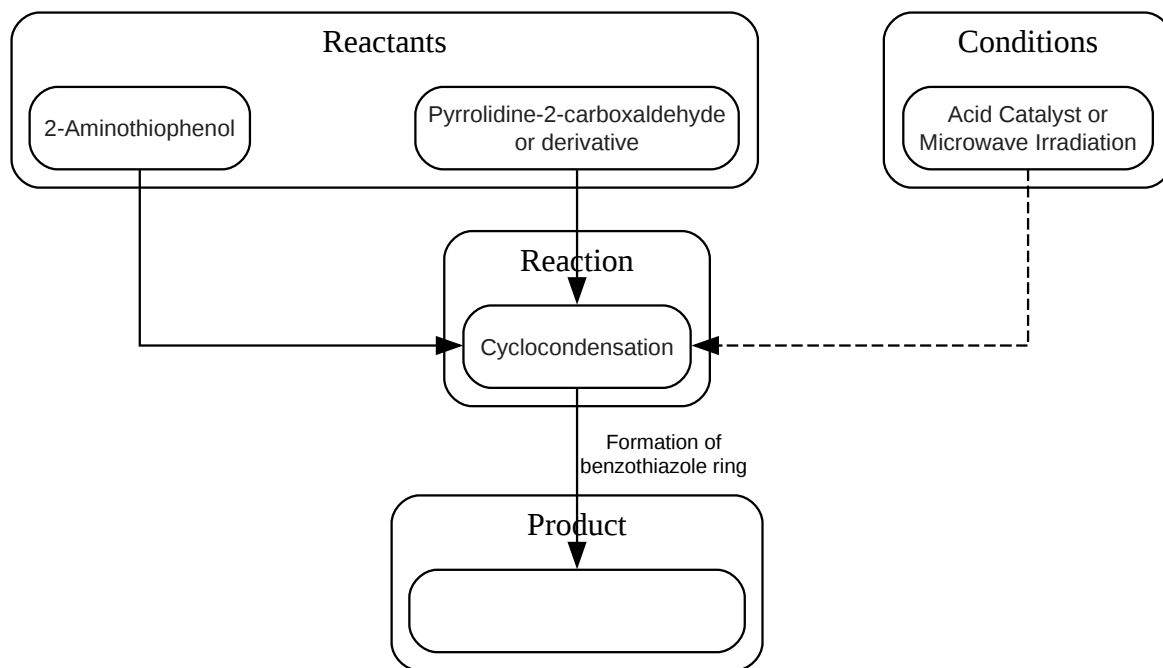
Property	Value	Source
CAS Number	359804-21-0	<a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> S	<a href="#">[3]</a>
Molecular Weight	204.29 g/mol	<a href="#">[3]</a>

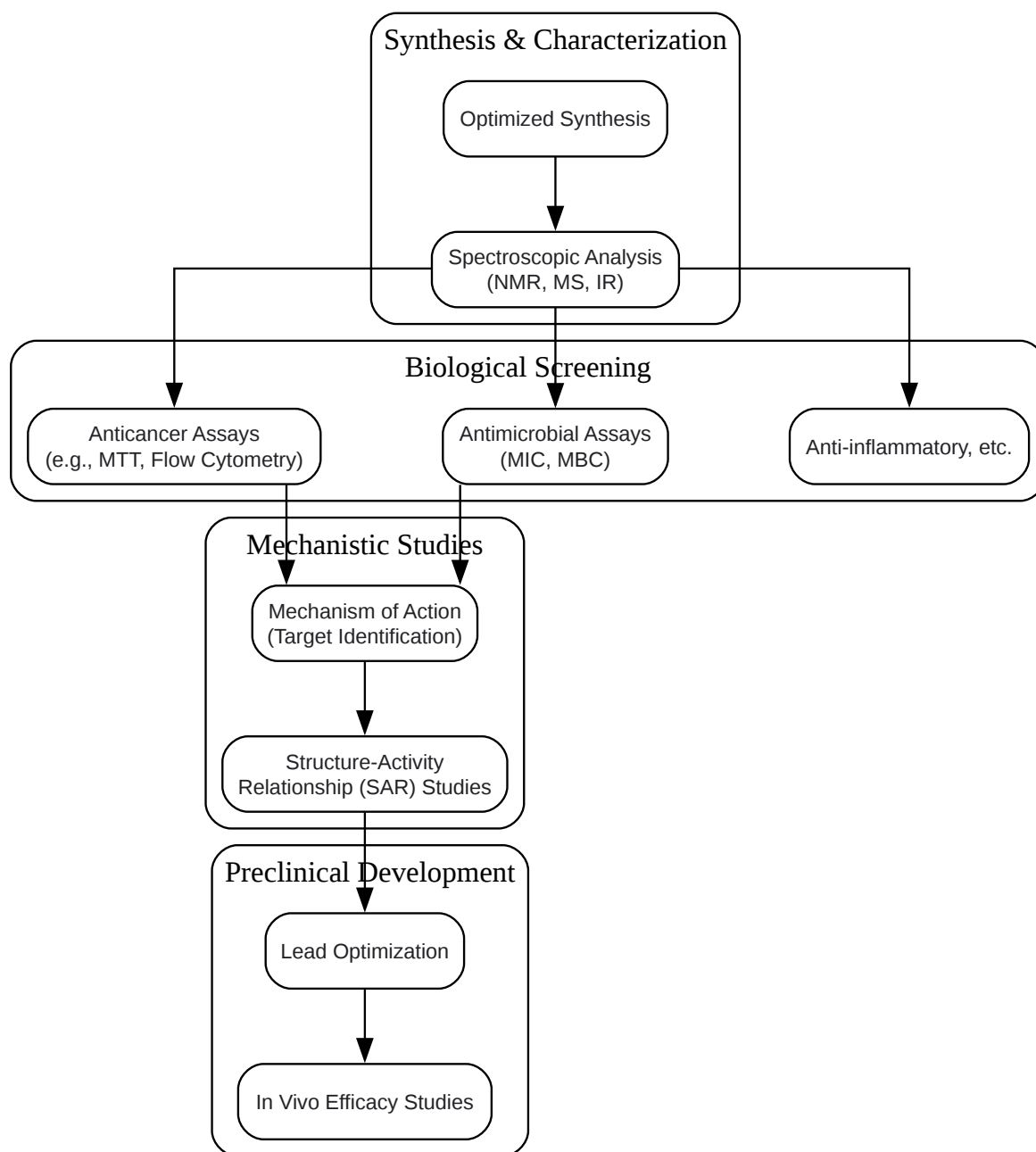
## Synthetic Pathways: A Roadmap to 2-Pyrrolidin-2-yl-benzothiazole

While a specific, detailed synthesis protocol for **2-Pyrrolidin-2-yl-benzothiazole** is not readily available in the peer-reviewed literature, established methods for the synthesis of 2-substituted benzothiazoles provide a clear and reliable blueprint. The most common and direct approach involves the condensation of 2-aminothiophenol with a suitable pyrrolidine-containing precursor.

## Conceptual Synthetic Workflow

The synthesis would likely proceed via the cyclocondensation of 2-aminothiophenol with a pyrrolidine-2-carboxaldehyde or a related derivative. This reaction is typically catalyzed by an acid or can be promoted by microwave irradiation to enhance reaction rates and yields.[\[4\]](#)





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